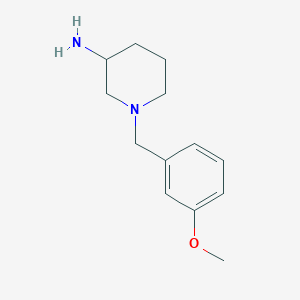![molecular formula C18H20ClN3O4S B4961518 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has gained significant attention in the field of immunology. This compound has been extensively studied for its potential therapeutic applications in autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide can effectively block the downstream signaling of these cytokines, which are known to contribute to the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune disorders. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has also been shown to reduce the production of autoantibodies and improve the function of regulatory T cells, which play a critical role in maintaining immune tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide for lab experiments is its selectivity for JAK3, which allows for more precise targeting of the immune system. However, one of the limitations of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is its potential for off-target effects, as JAK3 is also involved in the signaling pathways of other cytokines.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide. One direction is to explore the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in combination with other immunomodulatory agents for the treatment of autoimmune disorders. Another direction is to investigate the potential use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in humans.
Synthesemethoden
The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide involves multiple steps, including the reaction of 2-chloro-4-nitrophenol with pyrrolidine, followed by sulfonation and reduction to produce the key intermediate 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol. This intermediate is then coupled with N-(3-pyridinylmethyl)acetamide to yield the final product 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in autoimmune disorders. Studies have shown that JAK3 inhibition by 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide can effectively reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and psoriasis. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has also shown promising results in clinical trials for the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-10-15(27(24,25)22-8-1-2-9-22)5-6-17(16)26-13-18(23)21-12-14-4-3-7-20-11-14/h3-7,10-11H,1-2,8-9,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHEZOPTOQLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)
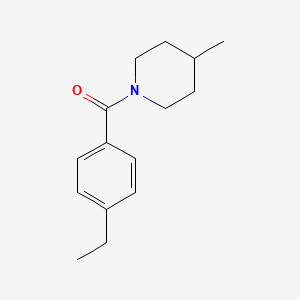
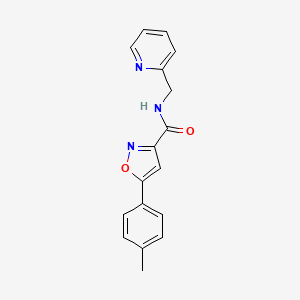
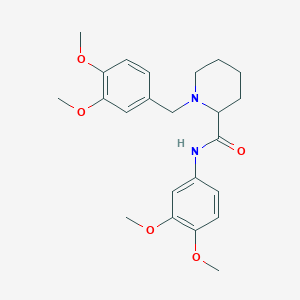
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)

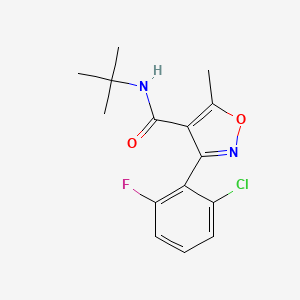
![4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)
